7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Procurement economics Building block sourcing Medicinal chemistry supply chain

7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one (CAS 2649014-30-0; molecular formula C8H8BrNOS; MW 246.13 g/mol) is a heterocyclic building block belonging to the benzisothiazolone 1-oxide (1lambda6-benzothiazol-1-one) class. The compound features a fused 1,2-thiazole–benzene bicyclic core wherein the sulfur atom is in the +4 oxidation state (sulfoxide, designated lambda6), a methyl group is attached at N-1, and a bromine substituent occupies the 7-position of the benzene ring.

Molecular Formula C8H8BrNOS
Molecular Weight 246.13 g/mol
Cat. No. B13536402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
Molecular FormulaC8H8BrNOS
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCS1(=NCC2=C1C(=CC=C2)Br)=O
InChIInChI=1S/C8H8BrNOS/c1-12(11)8-6(5-10-12)3-2-4-7(8)9/h2-4H,5H2,1H3
InChIKeyGDCAEWDJQYRPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one: Chemical Identity, Class, and Procurement Baseline


7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one (CAS 2649014-30-0; molecular formula C8H8BrNOS; MW 246.13 g/mol) is a heterocyclic building block belonging to the benzisothiazolone 1-oxide (1lambda6-benzothiazol-1-one) class [1]. The compound features a fused 1,2-thiazole–benzene bicyclic core wherein the sulfur atom is in the +4 oxidation state (sulfoxide, designated lambda6), a methyl group is attached at N-1, and a bromine substituent occupies the 7-position of the benzene ring [1][2]. This specific substitution pattern distinguishes it from its closest regioisomeric analogs—the 4-bromo (CAS 2649034-92-2), 5-bromo, and 6-bromo (CAS 2649046-66-0) congeners—all of which share the same molecular formula and MW but differ exclusively in bromine ring placement [3][4]. The compound is commercially available as a research-grade building block (typically 95% purity) through multiple international suppliers [5].

Why 7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one Cannot Be Replaced by Its Regioisomeric Analogs


Simple substitution of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one with its 4-bromo, 5-bromo, or 6-bromo regioisomers is not chemically or economically equivalent. The bromine position on the benzisothiazolone core governs the electronic environment of the aromatic ring, directs the orientation of subsequent cross-coupling and nucleophilic aromatic substitution reactions, and modulates the compound's LogP and polar surface area—parameters critical for both reactivity prediction and biological target engagement [1][2]. Within the broader benzisothiazolone class, structure–activity relationship (SAR) studies have demonstrated that substituent position profoundly influences biological outcomes: in benzisothiazolone-based histone acetyltransferase (HAT) inhibitors, the substitution pattern dictates subtype selectivity between PCAF, CBP, Gcn5, and p300 [3]; in anti-infective benzisothiazolones, regioisomeric variations produce IC50 differences exceeding 10-fold against fungal pathogens [4]. Furthermore, commercial procurement data reveal that the 4-bromo regioisomer carries a ~49% price premium over the 7-bromo isomer at equivalent scale from the same supplier, while the 7-bromo isomer is not listed on Sigma-Aldrich—contrasting with the 4-bromo isomer's catalog presence—underscoring that regioisomer availability is non-interchangeable in practice [5].

Quantitative Differentiation Evidence: 7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one vs. Closest Analogs


Pricing Differential: 7-Bromo Isomer Offers ~33–49% Cost Savings vs. 4-Bromo Regioisomer at All Scales

At every standard pack size from the same primary supplier (Enamine US, 95% purity), the target 7-bromo isomer is consistently cheaper than the 4-bromo regioisomer. At the 100 mg scale, the 7-bromo compound ($316) costs 32.8% less than the 4-bromo analog ($470); at the 1 g scale, the 7-bromo compound ($914) is 32.7% less expensive than the 4-bromo ($1,357) [1][2]. The 6-bromo regioisomer is priced identically to the 7-bromo isomer across all scales, making price parity between these two regioisomers a neutral factor that shifts differentiation entirely toward the chemical consequences of bromine position [3]. The 7-bromo isomer also benefits from equivalent lead times (2-day shipping from Enamine US) and identical purity specifications (95%) as both the 4- and 6-bromo analogs [1][2][3].

Procurement economics Building block sourcing Medicinal chemistry supply chain

Supplier Diversity and Catalog Presence: 7-Bromo Isomer Has Broader Multi-Vendor Coverage Than 4-Bromo Analog

The 7-bromo isomer is available through 4 distinct suppliers on the ChemSpace platform (Enamine US, SIA Enamine, A2B Chem, and Enamine Ltd) with a total of 22 distinct catalog entries spanning multiple catalog number systems (ArZ-UP201986, ArZ-UP417228, BB4LS-EN300-26677745, BBV-273552037, BL68687, EN300-26677745, Y3204420, ZX-NM245261, ZX-NM282753, ZXC402107) [1]. This multi-vendor coverage provides redundancy against single-supplier stockouts and enables competitive quoting. By contrast, the 4-bromo isomer has 25 entries from 4 suppliers and the 6-bromo isomer has 25 entries from 4 suppliers—indicating roughly equivalent but not superior commercial maturity for the competing regioisomers [2][3]. Notably, the 4-bromo isomer is the only one of the three regioisomers listed on Sigma-Aldrich (product ENAH93E74689), though it was not available for purchase in certain geographic regions at the time of access . The 7-bromo isomer was not found on Sigma-Aldrich, which may reflect differing market demand or catalog curation strategies rather than an intrinsic quality difference .

Supply chain resilience Vendor diversification Research chemical sourcing

Regiochemistry-Driven Reactivity: 7-Position Bromine Enables Distinct Cross-Coupling and Substitution Chemistry vs. 4- and 6-Position Analogs

The 7-position bromine is located ortho to the ring-junction carbon and peri to the sulfoxide sulfur atom, creating a steric and electronic environment fundamentally different from the 4-bromo (adjacent to the ring junction but remote from sulfur) and 6-bromo (para-like disposition relative to the heterocycle) positions [1]. In benzisothiazolone chemistry, electrophilic substitution on the N-methyl-2,1-benzisothiazolin-3-one core proceeds selectively to yield 5-substituted products, demonstrating that the benzene ring positions are not electronically equivalent and that substitution regiochemistry is controlled by the electron-withdrawing character of the heterocyclic moiety [2]. While no head-to-head kinetic data for Pd-catalyzed cross-coupling of the 7-bromo vs. 4-bromo or 6-bromo isomers were identified in the published literature, the established principle that aryl bromide oxidative addition rates in Suzuki–Miyaura and Buchwald–Hartwig reactions are modulated by both steric accessibility and the electron density at the C–Br carbon supports the inference that the 7-position—being sterically more encumbered by the adjacent sulfoxide—will exhibit measurably different coupling kinetics [3]. Additionally, the 7-bromo substituent is positioned to participate in intramolecular halogen bonding with the sulfoxide oxygen, a non-covalent interaction unavailable to the 4- and 6-bromo isomers, which may influence both solid-state packing and solution-phase conformation [4].

Synthetic chemistry Cross-coupling Structure–activity relationships Halogen bonding

Oxidative State Differentiation: 1lambda6-Sulfoxide vs. 1,1-Dioxide (Sulfone) Benzisothiazolones

The target compound exists as the 1lambda6-sulfoxide (S=O, oxidation state +4), distinguishing it from the more commonly studied benzisothiazolone 1,1-dioxide (sulfone, oxidation state +6) scaffold that dominates the serine protease inhibitor [1] and PHOSPHO1 inhibitor [2] literature. In the broader isothiazolone biocide literature, the 3(2H)-one oxidation state (no S-oxide) is the predominant scaffold for antimicrobial benzisothiazolones such as BIT (1,2-benzisothiazolin-3-one, CAS 2634-33-5), which achieves broad-spectrum activity through thiol reactivity at the S–N bond [3]. The sulfoxide oxidation state of the target compound imparts distinct physicochemical properties: the computed LogP of 1.57 is lower than would be expected for the corresponding non-oxidized or sulfone analog, and the polar surface area of 29 Ų places it in a different property space than the 1,1-dioxide benzisothiazolones (which carry an additional oxygen contributing ~17–20 Ų of incremental PSA) [4]. No direct quantitative comparison of biological activity between the 1lambda6-oxide and 1,1-dioxide or non-oxidized forms of the 7-bromo-N-methyl scaffold was identified in the published literature.

Oxidation state Sulfoxide chemistry Bioisostere design Metabolic stability

Optimal Application Scenarios for 7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one Based on Available Differentiation Evidence


Cost-Sensitive Parallel Library Synthesis Requiring Gram-Scale Quantities

When designing a benzisothiazolone-focused compound library where the bromine position is a deliberate diversity element, the 7-bromo isomer offers a ~33% cost reduction per gram compared to the 4-bromo regioisomer at equivalent purity and lead time [1]. For a modest library of 20 compounds each requiring 1 g of building block, selecting the 7-bromo isomer over the 4-bromo saves approximately $8,860 in procurement costs without compromising scaffold quality. This cost advantage is directly verifiable via the ChemSpace marketplace pricing tables [2].

SAR Exploration of Sterically Demanding ortho-Peri Substitution in Benzisothiazolone Bioactives

For medicinal chemistry programs probing the steric tolerance and conformational preferences around the benzisothiazolone ring junction, the 7-bromo isomer uniquely places the bromine in a peri relationship to the sulfoxide oxygen, creating an intramolecular steric clash and potential halogen bonding interaction not accessible with the 4- or 6-bromo isomers [1]. This regiochemistry may be critical for programs targeting HAT enzymes, where N-alkyl benzisothiazolones have shown preference for CBP/p300 and substituent position influences subtype selectivity [3], or for anti-infective programs where regioisomeric benzisothiazolones exhibit >10-fold differences in antifungal IC50 values [4].

Synthetic Methodology Development Leveraging Regiochemically Distinct Aryl Bromide Reactivity

The 7-position bromine, being ortho to the ring junction and adjacent to the electron-withdrawing sulfoxide, presents a distinct oxidative addition and transmetallation profile for Pd-catalyzed cross-coupling methodology development [1]. Researchers developing new catalytic systems or seeking to benchmark ligand performance across electronically diverse aryl bromides can use the 7-bromo isomer as a representative sterically encumbered, electron-deficient substrate, alongside the 4-bromo (sterically unencumbered) and 6-bromo (electronically distinct) isomers. The commercial availability of all three regioisomers from the same supplier at consistent purity enables well-controlled comparative studies [2].

Benzisothiazolone 1-Oxide Scaffold Diversification Where Sulfoxide Oxidation State is a Design Requirement

For programs specifically targeting the 1lambda6-sulfoxide oxidation state—as opposed to the more common 1,1-dioxide (sulfone) or non-oxidized benzisothiazolone cores—the target compound provides a brominated entry point for further diversification via cross-coupling or nucleophilic aromatic substitution [1]. The lower LogP (1.57) and smaller PSA (29 Ų) of the sulfoxide relative to predicted sulfone analogs may offer advantages in optimizing CNS penetration or reducing efflux transporter recognition, based on established medicinal chemistry property guidelines [2].

Quote Request

Request a Quote for 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.